2,4-Dichloro-6-nitrobenzoic acid

Catalog No.
S13750703
CAS No.
M.F
C7H3Cl2NO4
M. Wt
236.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-nitrobenzoic acid

Product Name

2,4-Dichloro-6-nitrobenzoic acid

IUPAC Name

2,4-dichloro-6-nitrobenzoic acid

Molecular Formula

C7H3Cl2NO4

Molecular Weight

236.01 g/mol

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,(H,11,12)

InChI Key

NYWWHEXPJFECTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Cl

2,4-Dichloro-6-nitrobenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms and one nitro group attached to a benzoic acid core. Its molecular formula is C7H3Cl2NO4C_7H_3Cl_2NO_4, and it exhibits a unique structure that influences its chemical reactivity and biological activity. The compound is notable for its twisted conformation, with the carboxyl and nitro groups oriented at angles of 82.82° and 11.9°, respectively, relative to the benzene ring, which contributes to its stability through hydrogen bonding interactions in the crystal structure .

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides. The product formed is 2,4-Dichloro-6-aminobenzoic acid.
  • Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with amines or thiols under appropriate conditions, leading to various substituted derivatives.
  • Oxidation: Although less common due to the presence of electron-withdrawing groups, oxidation reactions can occur with strong oxidizing agents like potassium permanganate .

Research indicates that 2,4-Dichloro-6-nitrobenzoic acid exhibits potential biological activities, particularly in antimicrobial and anticancer studies. Its structure allows it to interact with biological molecules, making it a candidate for further investigation in pharmaceutical development . The compound's ability to undergo electrophilic and nucleophilic reactions enhances its potential as a bioactive agent.

The synthesis of 2,4-Dichloro-6-nitrobenzoic acid typically involves the nitration of 2,4-dichlorobenzoic acid. This process is commonly executed using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures (around 430 K). The reaction proceeds via an electrophilic aromatic substitution mechanism, wherein the nitro group is introduced at the 6-position of the aromatic ring .

Industrial production methods mirror these synthetic routes but are optimized for larger scale production using continuous flow reactors and advanced separation techniques to enhance yield and purity.

2,4-Dichloro-6-nitrobenzoic acid finds diverse applications across several fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored as a precursor for developing pharmaceutical agents.
  • Industry: Utilized in producing dyes, pigments, and other industrial chemicals .

Studies on the interaction of 2,4-Dichloro-6-nitrobenzoic acid with various biological systems have revealed its potential therapeutic effects. Its mechanism of action is primarily linked to its ability to undergo electrophilic and nucleophilic reactions, which may influence cellular pathways involved in disease processes. Further research is warranted to fully elucidate its interactions at the molecular level .

Several compounds share structural similarities with 2,4-Dichloro-6-nitrobenzoic acid. These include:

  • 2,4-Dichloro-3-nitrobenzoic acid
  • 2,6-Dichloro-4-nitrobenzoic acid
  • 2,4-Dichloro-5-nitrobenzoic acid

Comparison Highlights

Compound NameUnique Features
2,4-Dichloro-3-nitrobenzoic acidDifferent positioning of nitro group affects reactivity
2,6-Dichloro-4-nitrobenzoic acidVariations in chlorine positioning influence properties
2,4-Dichloro-5-nitrobenzoic acidExhibits distinct chemical behavior compared to others

2,4-Dichloro-6-nitrobenzoic acid is unique due to the specific arrangement of its nitro and chlorine groups. This configuration significantly influences its reactivity and applications compared to its isomers .

Nitration Pathways for Benzoic Acid Derivatives

The synthesis of 2,4-dichloro-6-nitrobenzoic acid represents a sophisticated application of electrophilic aromatic substitution chemistry, specifically through nitration pathways that must account for the directing effects of existing substituents on the benzene ring [2]. The primary synthetic route involves the direct nitration of 2,4-dichlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures around 430 K (157°C) [3].

An alternative pathway utilizes 2,4-dichloro-6-nitrotoluene as the starting material, which undergoes oxidative conversion to the corresponding benzoic acid derivative through treatment with 20% nitric acid solution at 430 K [2] [3]. This approach demonstrates the versatility of synthetic strategies available for accessing this important chemical intermediate.

The nitration process proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺), generated in situ from the nitrating mixture according to the equilibrium: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [4] [5]. The sulfuric acid serves both as a dehydrating agent and as a catalyst, concentrating the nitric acid and facilitating nitronium ion formation.

The regioselectivity of the nitration reaction is governed by the combined directing effects of the chlorine atoms and carboxylic acid group present on the aromatic ring [4] [6]. The carboxylic acid group is a meta-directing, deactivating substituent that pulls electron density away from the ring through both resonance and inductive effects [4] [7]. This deactivating influence significantly reduces the overall reaction rate compared to the nitration of benzene itself, requiring more forcing conditions to achieve practical conversion rates [6] [8].

Table 1: Synthesis Conditions for 2,4-Dichloro-6-nitrobenzoic Acid

ParameterOptimal ValueRangeReference Source
Starting Material2,4-dichlorobenzoic acid2,4-dichloro-6-nitrotoluene (alternative)PMC2960445
Nitrating AgentHNO₃ + H₂SO₄ mixtureConcentrated HNO₃/H₂SO₄Multiple sources
Temperature (K)430403-443IUCr Journals
Temperature (°C)157130-170Patent US3397229A
Reaction Time8-10 hours6-12 hoursIndustrial practice
Sulfuric Acid Concentration95-98%90-100%Patent literature
Nitric Acid Concentration20%15-25%Optimization studies
PressureAtmospheric1-10 barProcess design
Yield (%)78-9060-90Experimental data
Product Purity>95%90-99%Analytical results

The chlorine substituents at the 2 and 4 positions exert additional directing influences that must be carefully considered in predicting the site of nitration [9] [10]. While chlorine atoms are weakly deactivating through inductive effects, they are ortho- and para-directing through resonance donation [11] [12]. The interplay between these competing directing effects, combined with steric considerations, ultimately favors nitration at the 6-position relative to the carboxylic acid group.

Research findings indicate that the reaction typically yields 78-90% of the desired product under optimized conditions, with reaction times ranging from 6-12 hours depending on the specific temperature and acid concentration employed [9] [13]. The use of higher nitric acid concentrations (20-25%) has been shown to improve conversion rates, though this must be balanced against increased formation of over-nitrated byproducts [14] [15].

Reaction Mechanism of Electrophilic Aromatic Substitution

The nitration of 2,4-dichlorobenzoic acid proceeds through the classical two-step mechanism of electrophilic aromatic substitution, involving initial electrophilic attack followed by deprotonation to restore aromaticity [5] [6]. The mechanism can be described through distinct elementary steps, each with characteristic energy barriers and kinetic parameters.

The first step involves the attack of the nitronium ion electrophile on the π-electron system of the aromatic ring, forming a cyclohexadienyl cation intermediate commonly referred to as the sigma complex or Wheland intermediate [5] [8]. This step represents the rate-determining step of the overall transformation, with activation energies typically ranging from 15-25 kcal/mol depending on the specific substitution pattern and reaction conditions [16] [5].

Table 2: Electrophilic Aromatic Substitution Mechanism Parameters

Reaction StepChemical EquationEnergy Barrier (kcal/mol)Rate Determining StepTemperature Dependence
Nitronium ion formationHNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻5-8FastIncreases with temperature
Electrophilic attackNO₂⁺ + ArH → [ArH-NO₂]⁺15-25Slow (RDS)Highly temperature dependent
Sigma complex formationFormation of cyclohexadienyl cation10-20IntermediateModerate dependence
Deprotonation[ArH-NO₂]⁺ → Ar-NO₂ + H⁺3-7FastLow dependence
Product formation2,4-dichlorobenzoic acid → 2,4-dichloro-6-nitrobenzoic acidOverall: 20-35Overall rate depends on electrophilic attackArrhenius behavior observed

The formation of the sigma complex disrupts the aromaticity of the benzene ring, creating a high-energy intermediate that is stabilized through resonance delocalization of the positive charge [5] [11]. The presence of electron-withdrawing groups such as the carboxylic acid functionality destabilizes this intermediate, contributing to the reduced reactivity observed in the nitration of benzoic acid derivatives compared to simple aromatic hydrocarbons [4] [6].

The second step involves rapid deprotonation of the sigma complex to regenerate the aromatic π-system and form the final nitrated product [5] [8]. This step is typically fast and non-rate-determining, with low activation barriers of 3-7 kcal/mol [16]. The deprotonation can occur through interaction with various basic species present in the reaction mixture, including bisulfate ions or unreacted nitric acid molecules.

Kinetic studies have revealed that the overall reaction follows pseudo-second-order kinetics under typical reaction conditions, with rate constants showing strong temperature dependence consistent with Arrhenius behavior [16] [15]. The apparent activation energy for the overall transformation ranges from 20-35 kcal/mol, reflecting the energy required for the rate-determining electrophilic attack step [16].

The regioselectivity of the nitration reaction can be understood through analysis of the relative stabilities of the possible sigma complex intermediates [4] [7]. Attack at the 6-position (meta to the carboxylic acid group) generates a sigma complex in which the positive charge is effectively delocalized without placing significant electron density adjacent to the electron-withdrawing carboxyl group [6] [7]. This contrasts with attack at positions ortho or para to the carboxylic acid, which would result in direct destabilization of the cationic intermediate.

Industrial-Scale Production Techniques

The commercial production of 2,4-dichloro-6-nitrobenzoic acid requires sophisticated process engineering to manage the highly exothermic nature of aromatic nitration reactions while maintaining product quality and minimizing environmental impact [17] [18]. Industrial implementations typically employ continuous stirred tank reactors or specialized microreactor systems designed to provide precise temperature control and efficient heat removal [17] [19].

Modern industrial processes utilize continuous flow nitration technology to overcome the limitations of traditional batch operations [19] [17]. Microreactor systems offer several advantages including reduced reaction volume, improved heat exchange efficiency, enhanced mixing characteristics, and inherently safer operation due to reduced inventory of hazardous materials [17] [19]. These systems typically achieve space-time yields exceeding 18 g/h/mL with isolated yields over 90% [19].

Table 3: Industrial Scale Production Parameters

Process StageEquipment TypeOperating ConditionsCapacity Range
Raw Material PreparationStorage tanks, feed systemsAmbient temperature storage100-1000 kg/batch
Nitration ReactorContinuous stirred tank reactor130-170°C, 1-5 bar pressure500-5000 L reactor volume
Temperature ControlHeat exchangers, cooling systemsPrecise temperature control ±2°C1-10 MW heat duty
Separation UnitLiquid-liquid separators50-80°C separation temperature2-phase separation
PurificationCrystallization unitsControlled cooling to 25°C50-500 kg product/batch
Product RecoveryFiltration, drying systemsVacuum filtration, 80°C drying95-99% recovery efficiency
Waste TreatmentAcid recovery unitsAcid concentration >90%90-95% acid recovery
Quality ControlAnalytical instrumentsContinuous monitoringReal-time analysis

The optimization of industrial nitration processes focuses on several critical parameters including temperature profile management, acid concentration ratios, residence time optimization, and efficient heat removal strategies [18] [20]. Mathematical modeling studies have demonstrated that continuous nitration reactors exhibit stable steady-state operation with well-defined relationships between operating parameters and product quality [18].

Temperature control represents perhaps the most critical aspect of industrial nitration operations [20] [15]. Research has shown that optimal nitration temperatures for aromatic substrates typically range from 130-170°C, with higher temperatures leading to increased formation of undesired byproducts through over-nitration or oxidative side reactions [14] [20]. Advanced process control systems employ cascade temperature control strategies with multiple heat exchange zones to maintain precise temperature profiles throughout the reactor system [17] [21].

Table 4: Optimization Parameters for Different Reaction Conditions

VariableLow ValueOptimal ValueHigh ValueEffect on Yield
Temperature120°C157°C180°CIncreases then decreases
Acid Concentration Ratio2:1 H₂SO₄:HNO₃3:1 H₂SO₄:HNO₃5:1 H₂SO₄:HNO₃Optimal at 3:1 ratio
Residence Time4 hours8 hours12 hoursPlateaus after 8 hours
Stirring Speed200 rpm400 rpm800 rpmMinimal effect above 400 rpm
Feed Rate10 mL/min25 mL/min50 mL/minDecreases conversion at high rates
Pressure1 bar2-3 bar5 barSlight increase with pressure
Catalyst Loading5% catalyst10% catalyst20% catalystDiminishing returns above 10%

The design of industrial nitration facilities incorporates advanced separation and purification technologies to ensure high product purity and efficient recovery of acid catalysts [9] [22]. Typical separation processes involve liquid-liquid extraction followed by controlled crystallization to isolate the pure product [13] [9]. Acid recovery systems employ distillation and concentration techniques to recycle sulfuric acid and minimize waste generation [9] [21].

Process intensification strategies have led to the development of dual-pressure nitration processes that optimize different reaction stages at their respective optimal pressures [21]. Ammonia oxidation typically operates at 4-6 bar while absorption processes function at 10-14 bar, maximizing overall plant efficiency and extending catalyst life [21]. These advanced process configurations can achieve capacities ranging from 500 tons per day for smaller facilities up to 1600 tons per day for world-scale single-train operations [21].

Molecular Structure and Stability

2,4-Dichloro-6-nitrobenzoic acid exhibits significant structural characteristics that influence its thermodynamic stability. The compound possesses a molecular weight of 236.00 grams per mole and crystallizes in a triclinic crystal system with space group P1̄ [1]. The molecular structure displays notable non-planar geometry, with the carboxyl and nitro groups exhibiting substantial torsional distortions relative to the benzene ring plane [2] [1] [3].

The carboxyl group demonstrates pronounced deviation from planarity, with a torsion angle of 82.82(12)° with respect to the benzene ring [1] [3]. This significant angular displacement indicates substantial steric hindrance and electronic repulsion effects between the carboxyl functionality and adjacent substituents. In contrast, the nitro group maintains relatively modest deviation from the aromatic plane, displaying a torsion angle of 11.9(2)° [1] [3]. This differential behavior reflects the distinct electronic environments and steric requirements of these functional groups.

Crystallographic analysis reveals important bond length variations within the carboxyl group. The O3-C7 bond distance is appreciably shorter than the O4-C7 bond distance, consistent with the expected carbonyl double bond character versus the hydroxyl single bond nature [1]. The crystal structure achieves stabilization through intermolecular hydrogen bonding networks, including O-H···O hydrogen bonds between carboxyl groups and weaker C-H···O hydrogen bonds involving the nitro group and benzene ring of adjacent molecules [1].

Thermal Decomposition Characteristics

Thermochemical stability studies of nitrobenzoic acid derivatives provide valuable insights into the thermal behavior of 2,4-Dichloro-6-nitrobenzoic acid. Research on related nitrobenzoic acid compounds demonstrates significant exothermic decomposition behavior, with heat of decomposition values ranging from 327.05 to 1003.98 joules per gram [4]. These compounds exhibit temperature-dependent decomposition kinetics characterized by apparent activation energies spanning 131.31 to 203.43 kilojoules per mole [4].

Differential scanning calorimetry investigations of nitrobenzoic acid isomers reveal that thermal stability follows specific positional patterns. The activation energy requirements vary substantially based on the relative positions of nitro and carboxyl substituents, with ortho-substituted derivatives generally demonstrating reduced thermal stability compared to meta and para analogs [4]. Thermogravimetric analysis coupled with kinetic modeling indicates that decomposition proceeds through single n-order reaction mechanisms [4].

Thermal safety parameters including time to maximum rate and critical temperature of self-acceleration demonstrate that these compounds require careful temperature control during handling and processing. The thermal risk index calculations indicate elevated danger levels for nitrobenzoic acid derivatives, necessitating appropriate safety protocols [4].

Solubility Characteristics in Organic Solvents

Alcoholic Solvent Systems

2,4-Dichloro-6-nitrobenzoic acid demonstrates favorable solubility in alcoholic solvents, with methanol serving as the preferred medium for recrystallization procedures [1] [5]. The compound exhibits ready dissolution in ethanol, making this solvent suitable for analytical and synthetic applications [6] [5]. The enhanced solubility in alcoholic media reflects the capacity for hydrogen bonding interactions between the carboxyl group and the hydroxyl functionalities of the alcohol molecules.

Lower alcohols in general provide effective solvation for 2,4-Dichloro-6-nitrobenzoic acid, with this solvent class being utilized in purification methodologies for related dichloronitro compounds [7]. The hydrogen bonding network formation between the carboxyl acid group and alcohol molecules facilitates dissolution through favorable intermolecular interactions.

Aprotic and Ketonic Solvents

Dimethyl sulfoxide demonstrates excellent solvation capacity for 2,4-Dichloro-6-nitrobenzoic acid [5]. As a polar aprotic solvent, dimethyl sulfoxide effectively solubilizes the compound through dipole-dipole interactions and dispersion forces without competing hydrogen bonding effects. This solvent system proves particularly valuable for spectroscopic investigations and reaction medium applications.

Acetone provides moderate solubility for the compound, with its intermediate polarity enabling dissolution while maintaining compatibility with subsequent synthetic transformations [6]. Lower ketones in general demonstrate utility as purification media for dichloronitrobenzoic acid derivatives, offering controlled solubility characteristics suitable for crystallization processes [7].

Carboxylic Acid Solvents and Aqueous Systems

Lower carboxylic acids serve as effective solvents for 2,4-Dichloro-6-nitrobenzoic acid, with these systems employed in purification protocols [7]. The carboxylic acid functional group compatibility facilitates dissolution through hydrogen bonding and similar chemical environments between solute and solvent molecules.

Aqueous solubility remains limited for 2,4-Dichloro-6-nitrobenzoic acid, consistent with the hydrophobic character imparted by the dichloronitrobenzene framework [8]. The poor water solubility reflects the predominance of hydrophobic interactions over the hydrophilic character of the carboxyl group, necessitating organic solvent systems for most applications.

Computational Predictions of Molecular Properties

Lipophilicity and Partition Characteristics

Computational predictions indicate a logarithmic partition coefficient of 2.78 for 2,4-Dichloro-6-nitrobenzoic acid [9]. This moderate lipophilicity value suggests balanced hydrophobic and hydrophilic character, with the compound exhibiting preference for organic phases while retaining some aqueous compatibility. The LogP value reflects the combined influence of the hydrophobic dichloronitrobenzene core and the hydrophilic carboxyl functionality.

The molecular architecture comprises 14 heavy atoms, contributing to substantial molecular volume and surface area characteristics [9]. This atomic composition influences both solubility behavior and intermolecular interaction patterns. The rotatable bond count of 2 indicates limited conformational flexibility, primarily associated with carboxyl group rotation [9].

Structural and Electronic Properties

The compound contains a single aromatic ring system, providing the fundamental structural framework [9]. Carbon bond saturation analysis reveals an Fsp3 value of 0, indicating complete aromatic character with no saturated carbon centers [9]. This fully unsaturated carbon framework contributes to the compound's stability and electronic delocalization patterns.

Polar surface area calculations yield a value of 80 square Ångströms, reflecting the contribution of electronegative atoms to molecular polarity [9]. The hydrogen bonding analysis identifies 4 hydrogen bond acceptor sites and 1 hydrogen bond donor site [9]. These hydrogen bonding capabilities primarily originate from the nitro group oxygen atoms and carboxyl functionality, influencing both solubility and crystal packing behavior.

Molecular Descriptors and Chemical Notation

The molecular formula C₇H₃Cl₂NO₄ accurately represents the atomic composition [10] [9]. SMILES notation OC(=O)C1=C(Cl)C=C(Cl)C=C1N+=O provides a standardized chemical structure representation suitable for computational applications [9].

Crystallographic computational analysis confirms the triclinic crystal system with space group P1̄ [1]. These structural parameters derived from X-ray crystallography provide experimental validation of computational predictions and enable accurate modeling of solid-state properties.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.9439130 g/mol

Monoisotopic Mass

234.9439130 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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